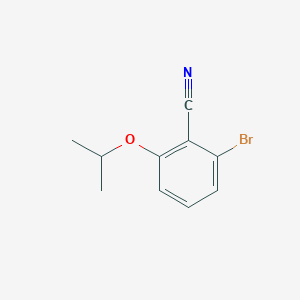

2-Bromo-6-isopropoxybenzonitrile

Description

Significance of Functionalized Benzonitrile (B105546) Scaffolds in Organic Synthesis

Functionalized benzonitrile scaffolds are of paramount importance in the realm of organic synthesis. The nitrile group, with its carbon-nitrogen triple bond, is a highly versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. chemicalbook.com001chemical.com This versatility makes benzonitriles valuable intermediates in the synthesis of a wide array of more complex molecules. organicchemistrytutor.com

The presence of a nitrile group on an aromatic ring also influences the ring's reactivity. As an electron-withdrawing group, the nitrile moiety deactivates the aromatic ring towards electrophilic substitution, yet it plays a crucial role in directing incoming groups and participating in nucleophilic aromatic substitution reactions. masterorganicchemistry.com Furthermore, the nitrile group can participate in various cycloaddition reactions, leading to the formation of heterocyclic compounds. masterorganicchemistry.com In medicinal chemistry, the nitrile group is often incorporated into drug candidates to enhance binding affinity to target proteins, improve pharmacokinetic profiles, and increase metabolic stability. google.comresearchgate.net

Overview of Halogenated Benzonitrile Derivatives in Contemporary Chemical Research

The introduction of halogen atoms onto the benzonitrile framework gives rise to halogenated benzonitrile derivatives, a class of compounds with significant applications in various fields. The presence of a halogen, such as bromine, introduces a site for further chemical modification through reactions like cross-coupling, which are fundamental to modern synthetic chemistry. For instance, the bromine atom in a compound like 2-Bromo-6-isopropoxybenzonitrile can be replaced with other functional groups, allowing for the construction of diverse molecular libraries.

Halogenated benzonitriles are utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net For example, they are precursors to phthalocyanine (B1677752) dyes, which have applications in photoredox reactions and photodynamic cancer therapy. researchgate.net The halogen atom not only serves as a handle for further reactions but also influences the electronic properties of the molecule. Halogen bonding, a noncovalent interaction involving a halogen atom, is an emerging tool in supramolecular chemistry and materials science for the design of functional materials with specific properties. epa.gov

Structural and Chemical Relevance of the Isopropoxy and Nitrile Moieties in Aryl Systems

The nitrile group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. masterorganicchemistry.com This withdrawal of electron density from the aromatic ring deactivates it towards electrophilic attack. google.com The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. chemicalbook.com This reactivity is fundamental to many of the transformations that make benzonitriles valuable synthetic intermediates. 001chemical.com

The isopropoxy group (-OCH(CH₃)₂) , on the other hand, is generally considered an electron-donating group. The oxygen atom can donate electron density to the aromatic ring through resonance (a +M effect), which activates the ring towards electrophilic substitution. chemicalbook.com This activating effect is often dominant over the inductive electron-withdrawing effect (-I effect) of the electronegative oxygen atom. byjus.com The bulky nature of the isopropoxy group can also exert a steric influence, potentially directing incoming reagents to less hindered positions on the aromatic ring.

In this compound, the interplay of the electron-withdrawing nitrile group and the electron-donating isopropoxy group, along with the bromine atom, creates a unique electronic environment on the benzene (B151609) ring, influencing its reactivity in various chemical transformations.

Chemical Data and Synthesis

While detailed research on this compound is limited, its synthesis can be logically inferred from established chemical reactions. A plausible route involves the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglibretexts.org This method would start with the precursor 2-Bromo-6-hydroxybenzonitrile. The hydroxyl group of this precursor would be deprotonated by a suitable base to form an alkoxide, which would then react with an isopropyl halide (e.g., 2-bromopropane) in an SN2 reaction to yield the final product. bldpharm.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1365272-13-4 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Purity | Typically ≥97% |

Data sourced from chemical suppliers. sigmaaldrich.com

Properties

IUPAC Name |

2-bromo-6-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFSBPKXJDZPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270497 | |

| Record name | Benzonitrile, 2-bromo-6-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-13-4 | |

| Record name | Benzonitrile, 2-bromo-6-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-bromo-6-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry of 2 Bromo 6 Isopropoxybenzonitrile

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The presence of the aryl bromide in 2-Bromo-6-isopropoxybenzonitrile makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are particularly effective in mediating the formation of new carbon-carbon bonds at the site of the bromine atom. Among the most powerful of these methods are the Suzuki-Miyaura and Negishi-type couplings.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, utilizes an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org For substrates like this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can be tailored to the specific coupling partners. For instance, catalyst systems based on Pd2dba3 and specific phosphine (B1218219) ligands have proven highly effective for the Suzuki-Miyaura reactions of various aryl bromides. nih.gov

Similarly, the Negishi coupling employs an organozinc reagent to achieve C-C bond formation. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts, such as those with phosphine ligands, are commonly used, although nickel catalysts can also be employed. wikipedia.org The reaction of substituted bromobenzenes with dimethylzinc (B1204448) in the presence of a palladium catalyst like Pd(dppe)Cl2 or Pd(dppf)Cl2 has been shown to produce the corresponding methylated arenes in good yields. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides

| Coupling Reaction | Organometallic Reagent | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd2dba3 / Phosphine ligand | Biaryl |

| Negishi | Organozinc | Pd(dppe)Cl2 | Aryl-Alkyl |

The efficiency of palladium-catalyzed cross-coupling reactions is intrinsically linked to the kinetics and mechanisms of the individual steps in the catalytic cycle. The oxidative addition of the aryl bromide to the palladium(0) center is often the rate-determining step. rsc.org Mechanistic studies have revealed that the structure of the phosphine ligand and the nature of the halide affect the coordination number of the palladium species undergoing oxidative addition. illinois.edu For instance, the oxidative addition of phenyl halides to various Pd(0) complexes with bulky phosphine ligands has been studied to understand these effects. illinois.edu

The frontier molecular orbitals of the aryl halide substrate also play a critical role in determining the mechanism and rate of oxidative addition. chemrxiv.org The symmetry and energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide can dictate whether the oxidative addition proceeds through a nucleophilic displacement or a three-centered insertion mechanism. chemrxiv.org

Reductive elimination is the final step, where the newly formed carbon-carbon bond is released from the palladium center, regenerating the active Pd(0) catalyst. The facility of this step is influenced by the steric and electronic properties of the ligands and the coupled organic fragments.

Continuous research efforts are directed towards developing more active and versatile catalytic systems for cross-coupling reactions. This includes the design of new phosphine ligands and N-heterocyclic carbenes (NHCs) that can enhance the stability and reactivity of the palladium catalyst. For example, the development of new biaryldialkylphosphine ligands has led to efficient catalyst systems for the Negishi coupling of secondary alkylzinc halides with aryl bromides, effectively suppressing side reactions like β-hydride elimination. nih.gov

Furthermore, dual catalytic systems are emerging as a powerful strategy. For instance, a dual system featuring a nickel catalyst to activate the aryl halide and a cobalt cocatalyst to activate an alkyl halide has been developed for cross-electrophile coupling. nih.gov Such innovative approaches expand the scope and applicability of cross-coupling reactions for complex molecule synthesis.

Other Transition Metal-Mediated Coupling Reactions

While palladium catalysis is predominant, other transition metals can also mediate the coupling of aryl bromides. Nickel catalysts, for example, are often used in Negishi couplings and can offer different reactivity profiles. wikipedia.org Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are also well-established methods for forming carbon-heteroatom bonds, though less common for the C-C bond formation of aryl bromides like this compound.

Transformations of the Nitrile Functional Group

The nitrile group in this compound is a valuable functional handle that can be converted into other important chemical moieties, such as carboxylic acids and amides, through hydrolysis.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation in organic chemistry. Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-6-isopropoxybenzoic acid. This reaction typically involves the initial formation of an amide intermediate, 2-bromo-6-isopropoxybenzamide, which can be isolated under controlled conditions or further hydrolyzed to the carboxylic acid.

Reduction to Amines

The conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a fundamental transformation in organic synthesis, yielding the corresponding benzylic amine. For this compound, this reduction can be effectively achieved using various reducing agents.

A common and powerful method for this transformation is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). The reaction typically proceeds by treating the nitrile with the borane complex in an appropriate solvent like tetrahydrofuran (B95107) (THF). The intermediate borazine (B1220974) adduct is subsequently hydrolyzed, often with an acidic workup (e.g., using hydrochloric acid), to liberate the primary amine, (2-bromo-6-isopropoxyphenyl)methanamine.

Alternatively, catalytic hydrogenation represents another viable route. This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Catalysts like Raney nickel or rhodium on alumina (B75360) are often employed for the reduction of aromatic nitriles. The choice of catalyst and reaction conditions (temperature, pressure) is crucial to ensure the selective reduction of the nitrile without affecting the bromo substituent through hydrodebromination.

Table 1: Common Reagents for Nitrile Reduction

| Reagent | Typical Conditions | Product |

| Borane-tetrahydrofuran (BH₃·THF) | THF, followed by acid workup (e.g., HCl) | (2-Bromo-6-isopropoxyphenyl)methanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | Raney Nickel or Rhodium, H₂ pressure, solvent (e.g., methanol/ammonia) | (2-Bromo-6-isopropoxyphenyl)methanamine |

Nucleophilic Addition Reactions (e.g., to form imines, amidines, or heterocycles)

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reactivity allows for the synthesis of a variety of structures, including heterocycles, which are of significant interest in medicinal chemistry.

A prominent example of a nucleophilic addition reaction is the [3+2] cycloaddition with an azide (B81097) source to form a tetrazole ring. The reaction of this compound with sodium azide (NaN₃) can be catalyzed by zinc salts, such as zinc chloride (ZnCl₂), to produce 5-(2-bromo-6-isopropoxyphenyl)-1H-tetrazole. organic-chemistry.org This transformation is part of a widely applicable method for synthesizing tetrazoles from a broad range of nitriles. organic-chemistry.org The reaction is typically carried out in water or a polar solvent, and the zinc catalyst activates the nitrile group, facilitating the cycloaddition. organic-chemistry.org

While the formation of imines or amidines from this compound is theoretically possible through reactions with organometallic reagents or amines, respectively, the steric hindrance from the ortho-isopropoxy group may pose significant challenges for these transformations.

Reactivity and Modifications of the Isopropoxy Substituent

The isopropoxy group (-OCH(CH₃)₂) is a key feature of the molecule, influencing its electronic properties and serving as a potential site for chemical modification.

Cleavage Reactions of the Alkyl Ether

The cleavage of the ether bond to unveil the corresponding phenol (B47542) is a common strategic step in multi-step syntheses. Boron tribromide (BBr₃) is a highly effective reagent for this purpose. chemistrysteps.comufp.ptnih.gov The reaction involves the treatment of this compound with BBr₃ in an inert solvent like dichloromethane (B109758) (CH₂Cl₂), usually at low temperatures. ufp.pt

The mechanism begins with the formation of an adduct between the Lewis acidic boron atom and the ether's oxygen atom. chemistrysteps.com For a secondary alkyl ether like an isopropyl ether, the cleavage proceeds via transfer of a bromide ion from the activated BBr₃ complex to the isopropyl group, generating 2-bromopropane (B125204) and an aryloxy-dibromoborane intermediate. chemistrysteps.com Subsequent aqueous workup hydrolyzes this intermediate to yield the final product, 2-bromo-6-hydroxybenzonitrile. chemistrysteps.com The isopropyl group is known to be one of the more reactive alkyl ethers toward BBr₃-mediated cleavage, making this a predictable and efficient transformation. chemistrysteps.com

Influence of Steric and Electronic Effects of the Isopropoxy Group on Aromatic Reactivity

The isopropoxy group at the C6 position exerts a profound influence on the reactivity of the aromatic ring. Its effects are twofold:

Electronic Effect: The oxygen atom of the isopropoxy group is an electron-donating group through resonance, possessing lone pairs that can be delocalized into the aromatic π-system. This effect increases the electron density of the ring, particularly at the ortho and para positions (C3 and C5), activating it towards electrophilic aromatic substitution. However, the molecule also contains two strong electron-withdrawing groups (bromo and cyano), which generally deactivate the ring towards electrophilic attack.

Steric Effect: The isopropoxy group is sterically bulky. This bulkiness significantly hinders access to the adjacent C5 position of the ring. Consequently, any potential nucleophilic or electrophilic attack at this position would be sterically disfavored. wikipedia.org In reactions like nucleophilic aromatic substitution, where a nucleophile might replace the bromine atom, the ortho-isopropoxy group can sterically shield the reaction center, potentially slowing down the reaction rate compared to a less hindered substrate. wikipedia.orgbyjus.com This steric hindrance is a critical factor in predicting the regioselectivity of reactions involving the aromatic ring. libretexts.org

Advanced Research Applications of 2 Bromo 6 Isopropoxybenzonitrile As a Synthetic Intermediate

Role in Advanced Pharmaceutical Synthesis

The molecular architecture of 2-Bromo-6-isopropoxybenzonitrile makes it a valuable intermediate in the discovery and development of novel drugs. Its utility stems from its dual role as a precursor to new active pharmaceutical ingredients (APIs) and as a foundational building block in medicinal chemistry.

This compound is an exemplary precursor for API synthesis due to its distinct reactive handles. The bromo-substituent is a key feature, enabling its participation in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug synthesis for creating carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular scaffolds.

The nitrile group (-C≡N) is also a versatile functional group in drug development. It can be transformed into several other moieties common in APIs:

Hydrolysis to a primary amide or a carboxylic acid.

Reduction to a primary amine.

Conversion into a tetrazole ring, a common bioisostere for a carboxylic acid.

This strategic combination of a stable coupling handle (bromo group) and a convertible functional group (nitrile) allows for the efficient and modular synthesis of novel compounds for biological screening.

In medicinal chemistry, there is a significant trend toward developing drug candidates with improved three-dimensionality to enhance properties like solubility, bioavailability, and target specificity, a concept often termed "escaping flatland". researchgate.net Planar molecules can sometimes suffer from poor solubility and off-target effects. researchgate.net this compound contributes to this goal by providing a scaffold that incorporates non-planar features.

The bulky, non-planar isopropoxy group adds sp³ character to the molecule, disrupting planarity and improving physicochemical properties. This makes it a superior building block compared to simpler, flat aromatic structures. researchgate.net The defined ortho-substitution pattern of the bromo and isopropoxy groups provides a rigid framework, influencing the conformation of the final molecule and its interaction with biological targets.

Table 1: Features of this compound as a Medicinal Chemistry Building Block

| Feature | Chemical Group | Advantage in Medicinal Chemistry |

| Cross-Coupling Handle | Bromo Group | Enables formation of complex C-C and C-N bonds to build API scaffolds. ambeed.com |

| Functional Group Conversion | Nitrile Group | Can be converted to amines, amides, or tetrazoles, which are key groups in many drugs. ambeed.com |

| Improved 3D-Character | Isopropoxy Group | Adds bulk and non-planarity, potentially improving solubility and metabolic stability. researchgate.net |

| Rigid Scaffold | Ortho-substituted Benzene (B151609) Ring | Provides a predictable and rigid core for orienting other functional groups. |

Applications in Agrochemical and Pesticide Research

While specific research detailing the use of this compound in commercial pesticides is not prominent, its chemical structure is highly relevant to the agrochemical industry. Substituted benzonitriles are a well-established class of herbicides. For instance, bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (B1672095) (4-hydroxy-3,5-diiodobenzonitrile) are effective photosystem II inhibitors.

The research and development of new agrochemicals often involve the synthesis of analogues of existing active compounds to discover molecules with improved efficacy, better crop selectivity, or a more favorable environmental profile. The unique substitution pattern of this compound makes it an attractive starting material for creating a new generation of proprietary agrochemicals. The isopropoxy group, in particular, can modify the molecule's lipophilicity and metabolic pathway compared to the simple hydroxyl group in older benzonitrile (B105546) herbicides.

Utilization in the Synthesis of Liquid Crystal Materials

The benzonitrile moiety is a fundamental component in many liquid crystal (LC) materials. researchgate.nettandfonline.com The strong dipole moment of the nitrile group is crucial for creating the dielectric anisotropy required for the operation of liquid crystal displays (LCDs). tandfonline.com The synthesis of novel LC molecules often involves attaching mesogenic (rod-like or disc-like) units to a central core, and benzonitrile derivatives are frequently used for this purpose. researchgate.net

This compound serves as a valuable building block in this field. Researchers synthesize complex liquid crystalline structures, such as trimers, by connecting mesogenic units to a central core like a trihydroxy benzonitrile via ether linkages. researchgate.net The isopropoxy group in this compound can act as a lateral substituent that modifies the molecule's shape and packing behavior. Such modifications are critical for controlling the physical properties of the resulting liquid crystal, including:

The temperature range of the mesophase (e.g., nematic or smectic phase).

The clearing point (the temperature at which it becomes an isotropic liquid).

The viscosity and response time of the material.

The bromine atom provides a convenient site for further elaboration, allowing this building block to be incorporated into more complex, high-performance liquid crystal polymers or oligomers.

Contributions to Fine Chemical Synthesis and Specialty Materials

In the broader context of chemical manufacturing, this compound is classified as a fine chemical—a complex molecule produced in limited quantities for a specialized purpose. Its value lies in its ability to act as a key intermediate for other high-value materials. bldpharm.com

Its utility in fine chemical synthesis is primarily due to the reactivity of the bromine atom, which allows it to be a substrate in various cross-coupling reactions. This enables the synthesis of complex, multi-substituted aromatic compounds that would be difficult to produce otherwise. These products can find use as:

Ligands for metal catalysts.

Specialty dyes and pigments.

Electronic materials.

The compound is offered by several specialized chemical suppliers, highlighting its role as a building block for custom synthesis projects in both academic and industrial research labs. bldpharm.comfluorochem.co.uk

Exploration in Polymer Chemistry and Functional Material Science

The functional groups on this compound make it a candidate for the synthesis of advanced polymers and functional materials. bldpharm.comfluorochem.co.uk The bromo-group can serve as a reactive site for step-growth polymerization. For example, through Suzuki or Stille coupling polymerizations, it could be used as a monomer to create conjugated polymers. The properties of such polymers, including their conductivity, photoluminescence, and solubility, would be directly influenced by the isopropoxy and nitrile substituents.

Furthermore, the nitrile group can undergo post-polymerization modification, allowing for the introduction of new functionalities along the polymer backbone. This versatility makes the compound a person of interest for researchers developing new materials for applications in organic electronics, sensors, and separation membranes.

Computational Chemistry and Spectroscopic Investigations of 2 Bromo 6 Isopropoxybenzonitrile

Theoretical Studies on Molecular Structure and Conformation

Theoretical studies are indispensable for understanding the fundamental properties of molecules like 2-Bromo-6-isopropoxybenzonitrile at an atomic level. Computational chemistry provides insights into the electronic structure, stability, and conformational preferences that are often challenging to determine experimentally.

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of organic molecules. For this compound, DFT calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry and determine key electronic properties.

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The presence of the bulky bromine atom and the isopropoxy group ortho to the nitrile group introduces significant steric strain, which can lead to out-of-plane distortions of these substituents to achieve a more stable conformation.

The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical in predicting the molecule's reactivity. The electron-withdrawing nature of the nitrile and bromine groups, contrasted with the electron-donating potential of the isopropoxy group, creates a complex electronic environment within the aromatic ring. This influences the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Calculated Geometric and Electronic Parameters for this compound (Illustrative Data)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.895 |

| C-O (isopropoxy) | 1.368 |

| C-C≡N | 1.445 |

| C≡N | 1.158 |

| **Bond Angles (°) ** | |

| C-C-Br | 121.5 |

| C-C-O | 118.9 |

| C-C-C≡N | 120.2 |

| Dihedral Angles (°) | |

| C-C-O-C (isopropoxy) | 85.2 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar substituted benzonitriles.

Conformational Analysis of the Isopropoxy Substituent

Conformational analysis can be performed by systematically rotating the dihedral angle of the C-C-O-C bond and calculating the corresponding energy at each step. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For this compound, steric hindrance from the adjacent bromine atom will likely favor a conformation where the isopropyl group is oriented away from the bromine.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful technique for elucidating the intricate details of chemical reactions, providing information on reaction pathways, transition states, and the factors that govern reactivity and selectivity.

Elucidation of Reaction Pathways and Transition States

For this compound, several types of reactions can be envisaged, including nucleophilic aromatic substitution (SNA_r_) at the bromine-bearing carbon and reactions involving the nitrile group. Computational modeling can map out the potential energy surface for these reactions.

For an S_NA_r reaction, the mechanism typically proceeds through a Meisenheimer complex, which is a high-energy intermediate. numberanalytics.com By calculating the energies of the reactants, the Meisenheimer complex (the intermediate), and the transition states connecting them, the activation energy for the reaction can be determined. This allows for a prediction of the reaction's feasibility under different conditions. The electron-withdrawing nitrile group is expected to activate the ring towards nucleophilic attack. numberanalytics.com

Prediction of Reactivity and Selectivity in Organic Transformations

Computational models can predict the reactivity of different sites within the this compound molecule. For instance, by analyzing the calculated electrostatic potential map, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. This is crucial for predicting the regioselectivity of electrophilic aromatic substitution reactions, should they occur, or the most likely site for nucleophilic attack.

The combination of steric and electronic effects of the substituents will dictate the selectivity of many organic transformations. For example, in reactions where the isopropoxy group directs incoming electrophiles to the ortho and para positions, the existing bromine and nitrile groups will influence which of these positions is favored. youtube.com

Advanced Spectroscopic Analysis for Structural Elucidation and Purity Assessment in Research Contexts

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the molecular structure.

In the ¹H NMR spectrum, the aromatic protons will appear as a complex multiplet due to coupling between them. The methine and methyl protons of the isopropoxy group will give rise to a septet and a doublet, respectively.

In the ¹³C NMR spectrum, each unique carbon atom will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, isopropoxy, and nitrile substituents. The carbon atoms directly attached to the electron-withdrawing bromine and nitrile groups will be shifted downfield, while the carbon attached to the electron-donating isopropoxy group will be shifted upfield relative to unsubstituted benzene (B151609).

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration.

Strong absorptions in the 1200-1000 cm⁻¹ region due to the C-O stretching of the isopropoxy group.

C-H stretching vibrations of the aromatic ring and the alkyl part of the isopropoxy group in the 3100-2850 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The C-Br stretching vibration, which typically appears in the fingerprint region at lower wavenumbers (below 600 cm⁻¹). spectroscopyonline.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would confirm the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the presence of a bromine atom.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of a synthesized sample of this compound. helixchrom.com By using a suitable stationary phase and mobile phase, the compound can be separated from any impurities, starting materials, or by-products. The purity is determined by the relative area of the peak corresponding to the desired product in the chromatogram.

Table 2: Summary of Spectroscopic Data for this compound (Illustrative)

| Technique | Key Observables |

| ¹H NMR | Aromatic protons (multiplet, δ 7.0-7.6), Isopropoxy CH (septet, δ 4.6-4.8), Isopropoxy CH₃ (doublet, δ 1.3-1.5) |

| ¹³C NMR | Aromatic carbons (δ 110-160), C≡N (δ 115-120), Isopropoxy CH (δ 70-75), Isopropoxy CH₃ (δ 20-25) |

| FT-IR (cm⁻¹) | C≡N stretch (~2230), C-O stretch (~1250, ~1100), Aromatic C=C stretch (~1580, ~1470) |

| Mass Spec (m/z) | Molecular ion peaks showing Br isotope pattern (e.g., at 253 and 255 for C₁₀H₁₀BrNO) |

| HPLC | Single major peak indicating high purity under specific column and mobile phase conditions. |

Note: The spectroscopic data presented here is illustrative and represents typical ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of molecules in solution. For this compound, a detailed NMR analysis would be crucial for confirming the regiochemistry of the substituents on the benzene ring and for determining the stereochemical environment.

A standard ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the isopropoxy group. The chemical shifts (δ) of the aromatic protons would confirm their positions relative to the bromo and isopropoxy substituents. The multiplicity of these signals, governed by spin-spin coupling constants (J), would provide information about the neighboring protons. For the isopropoxy group, a characteristic septet for the methine proton and a doublet for the two methyl groups would be anticipated.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule, including the quaternary carbons of the benzene ring and the carbons of the nitrile and isopropoxy groups.

However, a comprehensive search has not yielded any published ¹H or ¹³C NMR spectra or data tables of chemical shifts and coupling constants for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR and Raman spectra would be expected to display characteristic absorption bands. A strong, sharp band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the isopropoxy group would likely appear in the 1200-1000 cm⁻¹ region. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Despite the predictability of these general features, no specific experimental IR or Raman spectra with assigned peak frequencies for this compound are available in the searched scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes) would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of the isopropoxy group, the bromine atom, or the nitrile group, leading to the formation of characteristic fragment ions. Analysis of these fragments would provide further confirmation of the compound's structure.

Regrettably, no published mass spectra or detailed fragmentation analyses for this compound could be located.

Solid-State Chemistry and Crystallography of this compound

The study of the solid-state properties of a compound provides insights into its crystalline arrangement and intermolecular interactions.

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking. This information is crucial for understanding the physical properties of the compound.

No crystallographic data, such as a Crystallographic Information File (CIF), or any published single crystal X-ray diffraction studies for this compound are currently available.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, and the formation of co-crystals can significantly impact the physical properties of a material. Studies in this area would investigate whether this compound can crystallize in different forms and explore its ability to form co-crystals with other molecules. Such studies are important for materials science and pharmaceutical applications.

There is no information available in the public domain regarding any polymorphism or co-crystallization studies involving this compound.

Derivatization and Analogue Synthesis Based on 2 Bromo 6 Isopropoxybenzonitrile

Design and Synthesis of Brominated Benzonitrile (B105546) Analogues

The design of analogues often begins with modifications at three key positions: the bromine atom, the isopropoxy group, and the nitrile group, as well as the aromatic ring itself. These modifications allow for a comprehensive exploration of the chemical space around the parent molecule.

The position of the bromine atom on the benzonitrile ring can significantly influence the electronic properties and, consequently, the reactivity and biological activity of the molecule. An important positional isomer of 2-bromo-6-isopropoxybenzonitrile is 5-bromo-2-isopropoxybenzonitrile.

Synthesis and Properties: The synthesis of 5-bromo-2-isopropoxybenzonitrile is not extensively detailed in publicly available literature, but it is commercially available as a chemical intermediate. scbt.comuni.luchemicalbook.comchemicalbook.com Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H10BrNO |

| Molecular Weight | 240.10 g/mol |

| CAS Number | 515832-52-7 |

Reactivity Profile: The reactivity of 5-bromo-2-isopropoxybenzonitrile is expected to differ from its 2-bromo-6-isopropoxy counterpart due to the altered electronic and steric environment of the substituents. In 5-bromo-2-isopropoxybenzonitrile, the bromine atom is para to the isopropoxy group and meta to the nitrile group. This positioning influences its participation in common cross-coupling reactions. For instance, in Suzuki or Buchwald-Hartwig amination reactions, the electronic activation of the C-Br bond will be different compared to the 2-bromo isomer, where the bromine is ortho to both the nitrile and the isopropoxy groups. The steric hindrance around the bromine atom in the 5-bromo isomer is also less pronounced, which may lead to different reaction kinetics and yields in derivatization reactions.

Replacing the bromine atom with other halogens, such as chlorine, can modulate the reactivity and physicochemical properties of the molecule. The carbon-halogen bond strength increases from C-Br to C-Cl, which can affect the conditions required for cross-coupling reactions.

While specific information on the synthesis and reactivity of 2-chloro-6-isopropoxybenzonitrile is scarce in the surveyed literature, the properties of the closely related 2-chloro-6-fluorobenzonitrile can provide insights into the effects of halogen substitution. sigmaaldrich.com 2-Chloro-6-fluorobenzonitrile is a known inhibitor of cellulose synthesis. sigmaaldrich.com The synthesis of such compounds often involves multi-step processes starting from simpler halogenated anilines or benzonitriles. researchgate.netprepchem.com

| Compound | Molecular Formula | Key Features |

| 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | Used in the synthesis of other complex molecules. sigmaaldrich.com |

The reactivity of 2-halobenzonitriles is well-documented in the context of SNAr (nucleophilic aromatic substitution) reactions, where the halogen is displaced by a nucleophile. nih.gov The nature of the halogen at the 2-position, along with the activating effect of the ortho-nitrile group, makes these compounds valuable substrates for constructing more complex molecular architectures.

Altering the alkoxy group provides a straightforward way to modify the lipophilicity, steric bulk, and metabolic stability of the molecule. Replacing the isopropoxy group with smaller (e.g., methoxy, ethoxy) or larger, more complex alkoxy moieties can have a profound impact on biological activity.

The synthesis of 2-bromo-6-alkoxybenzonitriles can generally be achieved through the Williamson ether synthesis, where a 2-bromo-6-hydroxybenzonitrile precursor is reacted with an appropriate alkyl halide in the presence of a base. nih.gov The reactivity of these alkoxy analogues in subsequent derivatization reactions is primarily dictated by the 2-bromo-6-benzonitrile core.

| Analogue | Modification | Potential Impact |

| 2-Bromo-6-methoxybenzonitrile | Isopropoxy to Methoxy | Decreased lipophilicity, smaller steric profile. |

| 2-Bromo-6-ethoxybenzonitrile | Isopropoxy to Ethoxy | Slightly decreased lipophilicity and steric bulk. |

| 2-Bromo-6-cyclopropyloxybenzonitrile | Isopropoxy to Cyclopropyloxy | Increased rigidity, potential for improved metabolic stability. |

These modifications are crucial for fine-tuning the pharmacokinetic profile of a drug candidate.

Scaffold Derivatization for Target-Oriented Synthesis

The this compound core can be considered a "privileged scaffold," a concept in medicinal chemistry where certain molecular frameworks are found to be versatile in binding to multiple biological targets. nih.gov Derivatization of this scaffold can be directed towards the synthesis of compounds with specific biological activities.

Key reactive handles on the scaffold for derivatization include:

The Bromine Atom: This site is ideal for introducing a wide variety of substituents through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the incorporation of aryl, heteroaryl, alkyl, and amino groups, leading to a vast library of analogues.

The Nitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions to form heterocyclic rings.

The Aromatic Ring: The benzene (B151609) ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

By employing these synthetic strategies, the this compound scaffold can be elaborated into more complex molecules designed to interact with specific biological targets, such as enzymes or receptors. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For derivatives of this compound, SAR studies would systematically investigate the impact of modifications at different positions.

A hypothetical SAR study might reveal the following trends:

Substitution at the 2-position (formerly bromine):

Small, lipophilic groups might enhance binding to a hydrophobic pocket in a target protein.

Hydrogen bond donors or acceptors could be introduced to form specific interactions with the target.

Modification of the 6-alkoxy group:

The size and shape of the alkoxy group can be critical for fitting into a binding site.

Variations in the alkoxy chain can be used to optimize solubility and permeability. mdpi.com

Derivatization of the nitrile group:

Conversion to an amide or carboxylic acid could introduce new hydrogen bonding interactions.

Incorporation into a heterocyclic ring system could lead to novel interactions with the target and improve drug-like properties.

These studies are often guided by computational modeling and are essential for the iterative process of lead optimization in drug discovery. nih.govfrontiersin.orgacademie-sciences.fr

An exploration of the evolving research landscape surrounding the chemical compound this compound reveals several promising avenues for future investigation. As a substituted benzonitrile, this molecule stands at the intersection of synthetic methodology development, advanced materials, and computational chemistry. This article delves into the prospective research directions that could shape the synthesis and application of this compound.

Future Directions and Emerging Research Avenues

The trajectory of chemical research is increasingly focused on sustainability, efficiency, and the discovery of novel functionalities. For a compound like 2-Bromo-6-isopropoxybenzonitrile, future research is likely to be concentrated in several key areas, from greening its synthesis to uncovering new applications through advanced technologies.

Q & A

Q. Table 1: Comparative Yields in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/SPhos | Toluene/H₂O | 89 | |

| Buchwald-Hartwig | BrettPhos-Pd-G3 | Dioxane | 92 | |

| Ullmann Coupling | CuI/1,10-Phenanthroline | DMF | 78 |

Q. Table 2: Computational vs. Experimental NMR Shifts (δ, ppm)

| Proton Position | DFT Prediction | Experimental (DMSO-d₆) | Deviation |

|---|---|---|---|

| C-3 (Aromatic) | 7.45 | 7.42 | -0.03 |

| C-5 (Aromatic) | 7.28 | 7.31 | +0.03 |

| Isopropoxy CH₃ | 1.32 | 1.35 | +0.03 |

Key Citations

- Synthetic protocols:

- Spectroscopic analysis:

- Computational modeling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.